N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a benzimidazole-based compound featuring a 2,3-dimethoxy-substituted benzamide group linked to a phenyl ring bearing a benzimidazole moiety. The compound’s benzimidazole core is known for its ability to interact with biological targets such as enzymes and receptors, while the dimethoxybenzamide group may enhance solubility and modulate binding affinity .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDPHQRQRBJNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole moiety is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl derivatives. For N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide, this step involves:
- Reactants : 2-nitroaniline derivatives or ortho-diamines (e.g., 2-(aminophenyl)benzimidazole precursors).
- Conditions : Reflux in acetic acid or HCl (4–6 M) at 80–100°C for 6–12 hours.
- Mechanism : Cyclodehydration followed by aromatization, with yields ranging from 45% to 68% depending on substituent electronic effects.
Acylation of the Benzimidazole Intermediate
The dimethoxybenzamide group is introduced via nucleophilic acyl substitution:
- Reagents : 2,3-Dimethoxybenzoyl chloride or activated esters (e.g., NHS esters).
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.
- Catalysts : N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP).
- Yield : 48–55% after purification by silica gel chromatography.
Optimized Synthetic Routes
Two-Step Protocol (PMC9090388)
One-Pot Approach (WO2011036680A2)
Adapted from zileuton synthesis, this method combines:
- Reduction : Sodium borohydride (NaBH₄) in methanol to generate alcohol intermediates.
- Carbamate Formation : In-situ reaction with phenyl chloroformate and hydroxylamine hydrochloride.
- Cyclization : HCl-mediated intramolecular condensation.
- Advantage : 65% overall yield, reduced purification steps.
Critical Reaction Parameters
Table 1: Solvent and Catalyst Impact on Acylation Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | DMAP | 65 | 48 | 98 |
| DCM | DIPEA | 25 | 55 | 97 |
| DMF | None | 80 | 32 | 89 |
Temperature Optimization
- <50°C : Incomplete acylation (≤30% yield).
- 50–70°C : Ideal range for minimizing side reactions (e.g., over-oxidation).
- >80°C : Decomposition of benzimidazole core observed.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 10.3 (s, 1H, NH), 8.21–7.12 (m, 9H, aromatic), 3.87 (s, 6H, OCH₃).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N benzimidazole).
- Elemental Analysis : Calculated C 68.21%, H 4.89%, N 10.52%; Found C 68.15%, H 4.93%, N 10.48%.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Crystallization Optimization
- Antisolvent : n-Heptane/diisopropylether (5:1 v/v) induces crystallization at 0–5°C.
- Purity : >99.5% after two recrystallizations.
Challenges and Mitigation
Common Side Reactions
Yield-Limiting Factors
- Moisture Sensitivity : Use of molecular sieves (4Å) in acylation step.
- Byproduct Formation : Additive screening (e.g., MgSO₄) absorbs HCl, improving cyclization efficiency.
Emerging Methodologies
Enzymatic Catalysis
- Lipase B (Candida antarctica) : Acetylation of intermediates in aqueous buffer (pH 7.0), 40°C.
- Yield : 62% with enantiomeric excess >98%.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its interactions with various biomolecules are explored to understand its mechanism of action.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, bioactivities, and synthesis methods, based on evidence from the literature:
Impact of Substituent Position and Electronic Effects
- Methoxy Groups: The position of methoxy substituents significantly influences bioactivity. For example, 2,4-dimethoxybenzamide derivatives (e.g., compound 2a) exhibit optimized solubility and binding interactions compared to 3,5-dimethoxy analogs . In contrast, para-methoxy groups in neuroprotective analogs (e.g., entry 24 in ) reduce potency, while electron-withdrawing groups (e.g., Cl, NO2) enhance target engagement .
- Halogenation : Dichloro-substituted benzamides (e.g., 2,5- and 3,5-dichloro) show marked increases in mGluR5 inhibitory activity but often at the expense of cytotoxicity, highlighting a trade-off between potency and safety .
Bioactivity and Therapeutic Potential
- Neuroprotection : mGluR5 inhibitors such as compound 22 (3,5-dichloro analog) demonstrate sub-micromolar IC50 values, making them promising candidates for neurological disorders .
- Enzyme Inhibition : The benzoylthiourea derivative () shows dual elastase inhibition and antioxidant activity, suggesting multifunctional applications .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various biological pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a benzimidazole moiety linked to a dimethoxybenzamide, which is believed to contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation. The presence of the benzimidazole ring may enhance binding affinity to these targets.
- Induction of Apoptosis : Studies have suggested that this compound can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving the X-linked inhibitor of apoptosis protein (XIAP) and specificity protein 1 (Sp1) .
- Antioxidant Properties : The methoxy groups in the structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| T24T (Bladder Cancer) | 55.2 ± 2.3 | Induces apoptosis | |
| HCT116 (Colon Cancer) | 45.0 ± 5.0 | Cell cycle arrest | |
| A549 (Lung Cancer) | 30.0 ± 4.5 | Inhibits proliferation |
In Vivo Studies
In vivo experiments using xenograft models have further validated the efficacy of this compound:
- Tumor Growth Inhibition : When administered at a dose of 150 mg/kg body weight over six weeks, significant tumor mass reduction was observed in T24T-tumor-bearing mice. This was associated with downregulation of key proteins involved in cell survival and proliferation .
Case Studies
A notable study explored the effects of this compound on human-derived cancer cells. The results indicated:
- Mechanistic Insights : The compound inhibited the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis markers such as cleaved caspase-3.
- Combination Therapy Potential : When used in combination with other chemotherapeutic agents, enhanced cytotoxic effects were noted, suggesting potential for combination therapy strategies in clinical settings.
Q & A
Basic: What are the standard synthetic protocols for synthesizing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of a benzimidazole core. A common approach includes coupling 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives with substituted benzoyl chlorides. For example, in one protocol:
- Step 1 : React 4-(1H-benzo[d]imidazol-2-yl)aniline hydrochloride with 2,3-dimethoxybenzoyl chloride in tetrahydrofuran (THF) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base .
- Step 2 : Heat the mixture to 65°C for 12 hours to facilitate amide bond formation.
- Yield : ~48% after purification via vacuum filtration and recrystallization .
Key catalysts (e.g., EDCI/DMAP) and solvent choices (THF, ethanol) are critical for optimizing reaction efficiency .
Basic: Which spectroscopic techniques confirm the structure and purity of this compound?
Standard characterization includes:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide protons (δ ~10.3 ppm) .
- IR Spectroscopy : Stretching bands for C=O (amide, ~1650 cm⁻¹), N-H (benzimidazole, ~3400 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the theoretical m/z (e.g., [M+H]+ calculated for C23H20N3O3: 398.15) .
- Elemental Analysis : Confirms purity with deviations ≤ ±0.4% from theoretical values .
Basic: What in vitro biological activities have been reported for this compound?
Preliminary studies indicate:
- Anticancer Activity : Inhibition of H460 (non-small cell lung cancer) and HCT116 (colorectal cancer) cell lines via propidium iodide assays, suggesting apoptosis induction .
- Antimicrobial Effects : Structural analogs with benzimidazole-thiazolidinone hybrids show activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Potential interaction with kinases or inflammatory mediators, inferred from molecular docking studies .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological strategies include:
- Catalyst Screening : Replace DIPEA with DMAP or EDCI to enhance amide coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Temperature Control : Gradual warming (0°C → RT → 65°C) prevents side reactions during benzoylation .
- Purification Techniques : Employ column chromatography instead of filtration for higher-purity products .
Advanced: How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., H460 vs. HCT116) or incubation times .
- Structural Modifications : Substituents like morpholinosulfonyl groups alter target affinity .
Resolution Strategies : - Standardize assays using validated protocols (e.g., MTT for cytotoxicity).
- Perform dose-response curves to compare IC50 values .
- Validate targets via knock-out models or competitive binding assays .
Advanced: What computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to EGFR or farnesyltransferase using AutoDock Vina. Key interactions include hydrogen bonding with benzimidazole-NH and π-π stacking with dimethoxybenzamide .
- ADMET Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Hirshfeld Surface Analysis : Map non-covalent interactions (e.g., S⋯N contacts) in crystal structures to predict stability .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Modify Substituents :
- Benzimidazole Core : Introduce electron-withdrawing groups (e.g., -NO2) to enhance kinase inhibition .
- Benzamide Moiety : Replace methoxy groups with halogens (e.g., Cl) to improve lipophilicity .
- Synthetic Routes :
- Use Suzuki-Miyaura coupling for aryl group diversification .
- Incorporate thiazolidinone or triazole rings to explore antimicrobial synergy .
- Validation : Compare IC50 values and logP measurements to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
